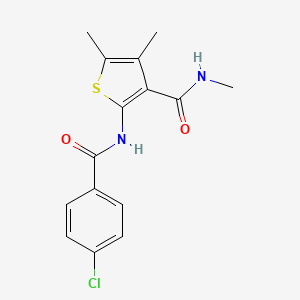

2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

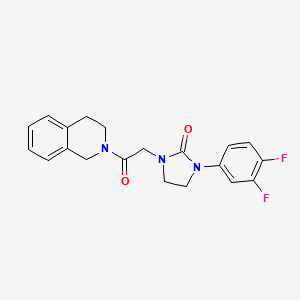

The compound “2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is likely a synthetic organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two amide groups attached to a chlorobenzene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

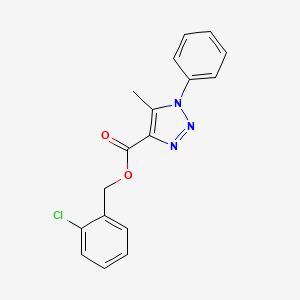

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 4,5-trimethylthiophene-2-carboxylic acid derivative with a 4-chlorobenzamide derivative. This could potentially be achieved through a variety of coupling reactions, such as amide bond formation or cross-coupling reactions .

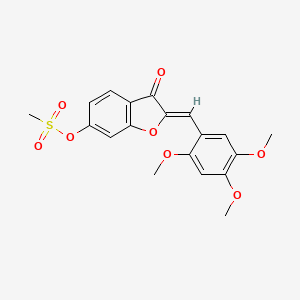

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzene ring, and two amide groups. The thiophene and benzene rings are likely to be planar due to the conjugated pi system, while the amide groups could participate in hydrogen bonding .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiophene ring could undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The amide groups could participate in acylation or hydrolysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide groups could result in hydrogen bonding, affecting its solubility and boiling point. The chlorobenzene ring could make the compound relatively nonpolar and lipophilic .

Wissenschaftliche Forschungsanwendungen

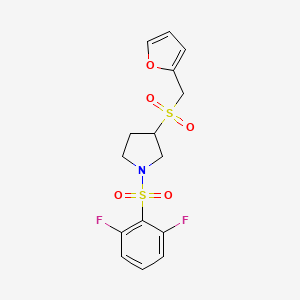

Anticoagulation and Thrombosis Research

Factor Xa (FXa) plays a crucial role in the blood coagulation cascade. Inhibiting FXa is a promising strategy for preventing thromboembolic diseases such as myocardial infarction, pulmonary embolism, and deep vein thrombosis. Researchers have explored novel FXa inhibitors, including anthranilamide-based compounds like 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide . These inhibitors exhibit evident FXa inhibitory activity and selectivity over thrombin, making them potential candidates for anticoagulant drug development.

Chemical Biology and Enzyme Inhibition

Understanding the interaction between 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide and enzymes (e.g., FXa) provides insights into enzymatic mechanisms. Docking simulations and binding studies reveal how the compound interacts with active sites, guiding further drug development efforts.

Eigenschaften

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMCHMJHFZUXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)

![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)

![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)